molecular formula C20H34O3 B15145419 2beta,6beta,16alpha-Trihydroxy-ent-kaurane

2beta,6beta,16alpha-Trihydroxy-ent-kaurane

Cat. No.: B15145419
M. Wt: 322.5 g/mol
InChI Key: MGTDZPRNONHJLG-QYYKUVAWSA-N
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Description

2beta,6beta,16alpha-Trihydroxy-ent-kaurane is a diterpenoid compound that belongs to the ent-kaurane family. These compounds are widely distributed in terrestrial plants and are known for their diverse biological activities, including antitumor, antifungal, antibacterial, and anti-inflammatory properties . The structure of this compound includes three hydroxyl groups attached to the ent-kaurane skeleton, which is a tetracyclic diterpenoid framework.

Chemical Reactions Analysis

Types of Reactions

2beta,6beta,16alpha-Trihydroxy-ent-kaurane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming simpler hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ent-kaurane derivatives with ketone or carboxylic acid functionalities .

Mechanism of Action

The mechanism of action of 2beta,6beta,16alpha-Trihydroxy-ent-kaurane involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, it may inhibit the growth of cancer cells by interfering with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

2beta,6beta,16alpha-Trihydroxy-ent-kaurane can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1R,9S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol

InChI

InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3/t12?,13?,14?,15?,16?,18-,19+,20+/m0/s1

InChI Key

MGTDZPRNONHJLG-QYYKUVAWSA-N

Isomeric SMILES

C[C@@]12CC(CC(C1C(C[C@]34C2CCC(C3)[C@](C4)(C)O)O)(C)C)O

Canonical SMILES

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)O)C

Origin of Product

United States

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